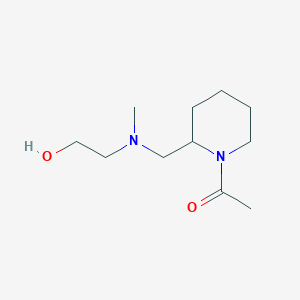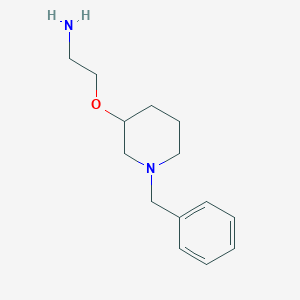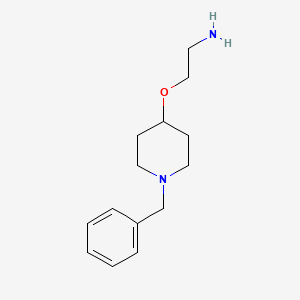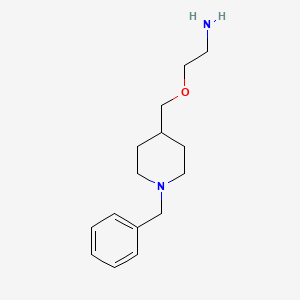
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Piperidinone: A related compound with a ketone functional group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with hydroxyethyl and methylamino groups makes it a versatile intermediate in various synthetic and research applications .
Propiedades
IUPAC Name |
1-[2-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(15)13-6-4-3-5-11(13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNRYWDLXKFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916150.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916164.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916174.png)
![[(1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916176.png)

![[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916192.png)
![[(1-Acetyl-piperidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916196.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916199.png)

![1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone](/img/structure/B7916214.png)
![1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone](/img/structure/B7916215.png)
![1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916228.png)
![1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B7916238.png)

